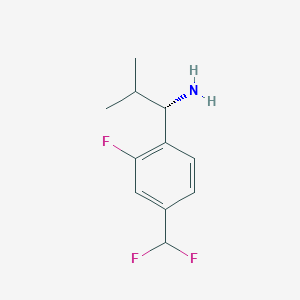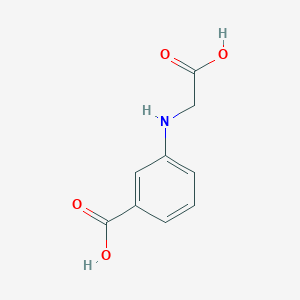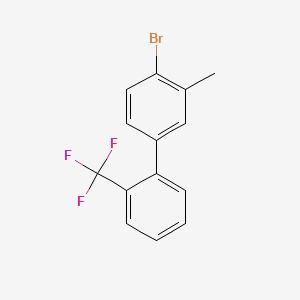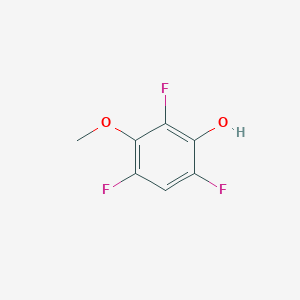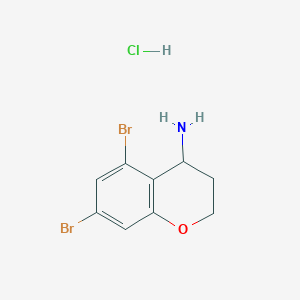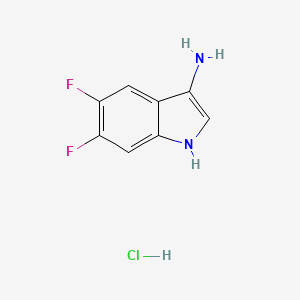
5,6-Difluoro-1H-indol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-1H-indol-3-amine hydrochloride: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the indole ring, and an amine group at the 3rd position, combined with hydrochloride to form a salt. This structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1H-indol-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Fluorination: Introduction of fluorine atoms at the 5th and 6th positions of the indole ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: Introduction of the amine group at the 3rd position. This step may involve the use of amine sources like ammonia or primary amines in the presence of catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) in the presence of catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The amine group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 5-Fluoro-1H-indol-3-amine hydrochloride
- 6-Fluoro-1H-indol-3-amine hydrochloride
- 1H-Indol-3-amine hydrochloride
Comparison:
- Fluorination Pattern: The presence and position of fluorine atoms significantly influence the compound’s chemical and biological properties. 5,6-Difluoro-1H-indol-3-amine hydrochloride has two fluorine atoms, which can enhance its reactivity and binding affinity compared to mono-fluorinated or non-fluorinated analogs.
- Biological Activity: The dual fluorination may impart unique biological activities, making it more potent or selective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H7ClF2N2 |
|---|---|
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
5,6-difluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H |
Clave InChI |
QCIIQJABHFXUNG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)F)NC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)

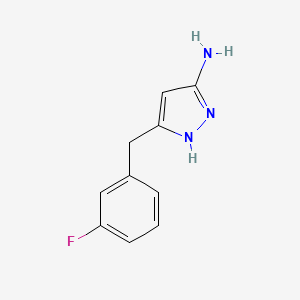
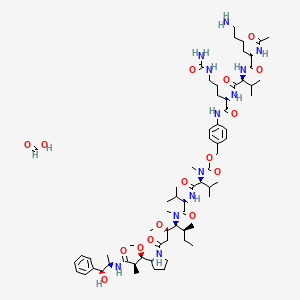
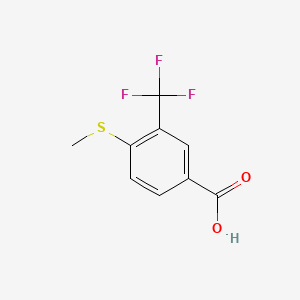
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
